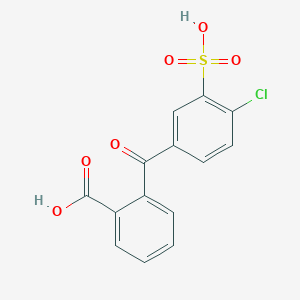

2-(4-Chloro-3-sulfobenzoyl)-benzoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-sulfobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO6S/c15-11-6-5-8(7-12(11)22(19,20)21)13(16)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18)(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYDOLIJCOTRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345930-32-7 | |

| Record name | 2-(4-Chloro-3-sulfobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345930327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-CHLORO-3-SULFOBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK42UZC6C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 3 Sulfobenzoyl Benzoic Acid

Retrosynthetic Analysis of the 2-(4-Chloro-3-sulfobenzoyl)-benzoic Acid Framework

A retrosynthetic analysis of 2-(4-chloro-3-sulfobenzoyl)benzoic acid reveals several potential disconnection pathways. The most logical disconnection is at the carbonyl bridge of the benzophenone (B1666685) framework, which points to a Friedel-Crafts acylation reaction as a key step in the synthesis.

Primary Disconnection:

C-C bond of the ketone: Disconnecting the bond between the carbonyl carbon and the benzoic acid ring suggests phthalic anhydride (B1165640) and 4-chloro-3-sulfobenzoic acid as the primary synthons. This is a standard approach for creating aroylbenzoic acids.

An alternative disconnection could involve the installation of the sulfonyl group at a later stage. However, the directing effects of the existing substituents would need to be carefully considered to ensure the desired regiochemistry.

Contemporary Synthetic Routes to this compound

The most direct synthetic route to 2-(4-chloro-3-sulfobenzoyl)benzoic acid would likely involve a Friedel-Crafts acylation reaction. A plausible synthetic scheme is outlined below:

Sulfonation of 4-chlorobenzoic acid: The synthesis would commence with the sulfonation of 4-chlorobenzoic acid. Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group onto the aromatic ring. Due to the ortho,para-directing effect of the chlorine atom and the meta-directing effect of the carboxylic acid, the sulfonation is expected to occur at the position ortho to the chlorine and meta to the carboxylic acid, yielding 4-chloro-3-sulfobenzoic acid.

Friedel-Crafts Acylation: The resulting 4-chloro-3-sulfobenzoic acid could then be reacted with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction would acylate the benzene (B151609) ring of a separate molecule of a suitable aromatic precursor, or in a more complex approach, could be envisioned in an intermolecular fashion, though this is less common for this type of synthesis. A more direct approach involves the Friedel-Crafts acylation of a substituted benzene with a phthalic anhydride derivative.

A more practical and common approach for the synthesis of similar aroylbenzoic acids involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride. For the target molecule, this would involve the acylation of chlorobenzene (B131634), followed by sulfonation.

A more likely synthetic route:

Friedel-Crafts Acylation of Chlorobenzene: The reaction of phthalic anhydride with chlorobenzene in the presence of aluminum chloride would yield 2-(4-chlorobenzoyl)benzoic acid. prepchem.com

Sulfonation: The subsequent sulfonation of 2-(4-chlorobenzoyl)benzoic acid with fuming sulfuric acid would introduce the sulfonic acid group. The benzoyl group is a meta-director, and the chlorine is an ortho,para-director. The position ortho to the chlorine and meta to the benzoyl group is the same, leading to the desired product, 2-(4-chloro-3-sulfobenzoyl)benzoic acid.

| Step | Reactants | Reagents | Product |

| 1 | Phthalic anhydride, Chlorobenzene | AlCl₃ | 2-(4-Chlorobenzoyl)benzoic acid |

| 2 | 2-(4-Chlorobenzoyl)benzoic acid | Fuming sulfuric acid (H₂SO₄/SO₃) | This compound |

Exploration of Derivatization Strategies and Reaction Mechanisms for this compound

The presence of three distinct functional groups—a sulfonic acid, a carboxylic acid, and a chloro substituent on the aromatic rings—allows for a wide range of derivatization strategies.

The sulfobenzoyl moiety contains two aromatic rings with differing electron densities. The ring bearing the sulfonic acid and chlorine atom is electron-deficient due to the withdrawing effects of these groups. libretexts.org Conversely, the benzoic acid ring is also deactivated towards electrophilic aromatic substitution due to the meta-directing carboxyl group.

Further electrophilic substitution on the chloro- and sulfo-substituted ring is unlikely due to the strong deactivating nature of the existing substituents. libretexts.org Any potential electrophilic attack on the benzoic acid ring would be directed to the meta position relative to the aroyl group. youtube.com

The carboxylic acid group is a versatile handle for derivatization. Standard transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) would yield the corresponding ester.

Amide Formation: Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine, would produce an amide. jackwestin.com Direct conversion to an amide can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Formation | SOCl₂, then Amine | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

The chlorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups ortho and para to the leaving group. Given the presence of the sulfonyl group, such reactions might be feasible. Potential nucleophiles include ammonia, amines, and alkoxides.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could also be employed to form new carbon-carbon bonds at the position of the chlorine atom, provided a suitable catalyst system is used.

The structure of 2-(4-chloro-3-sulfobenzoyl)benzoic acid could potentially undergo intramolecular cyclization under certain conditions. For instance, in the presence of a strong acid, the carboxylic acid could potentially react with the adjacent aromatic ring to form a tricyclic system, although this is likely to be sterically hindered.

While the benzilic acid rearrangement is a known transformation for 1,2-diketones, it is not directly applicable to this molecule as it is a benzophenone derivative (an aryl ketone) and not a 1,2-diketone. wikipedia.orglibretexts.org

Advanced Spectroscopic and Structural Elucidation of 2 4 Chloro 3 Sulfobenzoyl Benzoic Acid

Vibrational Spectroscopy for Molecular Structure and Conformation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and understanding the conformational arrangement of molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 2-(4-Chloro-3-sulfobenzoyl)-benzoic Acid would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a carboxylic acid would likely be identified by a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. The sulfonic acid group would present its own unique spectral signature, with S=O stretching vibrations anticipated in the regions of 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching frequency, would also be expected to be present, providing a complete vibrational fingerprint of the molecule.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1720-1680 | Strong | C=O Stretch (Carboxylic Acid) |

| 1680-1660 | Strong | C=O Stretch (Ketone) |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| 1350-1300 | Strong | Asymmetric S=O Stretch (Sulfonic Acid) |

| 1165-1120 | Strong | Symmetric S=O Stretch (Sulfonic Acid) |

| 1080-1020 | Medium | S-O Stretch (Sulfonic Acid) |

Raman Spectroscopy (FT-Raman)

Complementing FT-IR, FT-Raman spectroscopy would provide further insights into the molecular structure. Aromatic ring vibrations are often strong in Raman spectra, which would aid in confirming the substituted benzene (B151609) rings. The symmetric vibrations of the sulfonyl group (S=O) are also typically Raman active and would be expected to produce a distinct signal.

Hypothetical FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Strong | Aromatic C-H Stretch |

| 1620-1580 | Strong | Aromatic Ring Quadrant Stretch |

| 1165-1120 | Medium | Symmetric S=O Stretch (Sulfonic Acid) |

| 1000 | Strong | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the two aromatic rings would appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The acidic protons of the carboxylic acid and sulfonic acid groups would likely be observed as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.0-13.0 | br s | 1H | -COOH |

| 10.0-11.0 | br s | 1H | -SO₃H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would indicate the number of unique carbon environments in the molecule. The carbonyl carbons of the carboxylic acid and ketone groups would resonate at the downfield end of the spectrum (around 165-200 ppm). The aromatic carbons would appear in the 120-150 ppm range, with their specific shifts influenced by the attached substituents (chlorine, sulfonyl, and carboxyl groups).

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 190-200 | C=O (Ketone) |

| 165-175 | C=O (Carboxylic Acid) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks within the aromatic rings, helping to delineate the substitution patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the different fragments of the molecule, such as linking the protons on one aromatic ring to the carbonyl carbon of the ketone or the carbons of the other ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation of organic molecules. Through high-resolution mass spectrometry (HRMS), the exact mass of a compound can be determined, providing unambiguous confirmation of its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of a selected ion, offering deep insights into the molecule's structural subunits and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is indispensable for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is established as C₁₄H₉ClO₆S. nih.gov The theoretical exact mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S), provides a precise benchmark for experimental verification.

The calculated monoisotopic mass of this compound is 339.9808369 Da. Experimental determination via HRMS, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass measurement that aligns with this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula.

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉ClO₆S |

| Average Molecular Weight | 340.74 g/mol |

| Calculated Monoisotopic Mass | 339.9808 Da |

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

While specific experimental MS/MS data for this compound is not extensively documented in publicly available literature, a fragmentation pathway can be predicted based on its chemical structure and the known behavior of related compounds. Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. unt.edu

The structure contains several key functional groups that will direct the fragmentation process: a carboxylic acid, a ketone linker, a sulfonic acid group, and two aromatic rings. The most likely fragmentation pathways would involve the cleavage of the most labile bonds and the loss of small, stable neutral molecules.

Key predicted fragmentation patterns include:

Loss of H₂O: Dehydration from the carboxylic acid and sulfonic acid groups.

Loss of CO₂: Decarboxylation of the benzoic acid moiety is a common fragmentation pathway for aromatic carboxylic acids.

Loss of SO₃: Cleavage of the C-S bond can lead to the loss of sulfur trioxide.

Cleavage at the Carbonyl Bridge: Scission of the C-C bonds adjacent to the carbonyl group can lead to the formation of benzoyl-type cations.

Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Neutral Loss |

|---|---|---|

| 321.9703 | [M - H₂O]⁺ | H₂O (18.0106 Da) |

| 295.9859 | [M - CO₂]⁺ | CO₂ (43.9898 Da) |

| 259.9859 | [M - SO₃]⁺ | SO₃ (79.9568 Da) |

| 183.9843 | [C₇H₄ClO₂S]⁺ (4-chloro-3-sulfobenzoyl cation) | C₇H₅O₂ (benzoic acid radical) |

| 139.0053 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) | SO₃ from m/z 218.96 |

| 105.0335 | [C₇H₅O]⁺ (benzoyl cation) | C₇H₄ClO₃S (chlorosulfobenzoyl radical) |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides critical information about the electronic structure and photophysical behavior of a molecule. The chromophores within this compound—the substituted benzophenone (B1666685) core—are expected to give rise to characteristic electronic transitions.

Analysis of Solvent Effects on Electronic Spectra

The position, intensity, and shape of absorption bands in UV-Vis spectra are often sensitive to the solvent environment, a phenomenon known as solvatochromism. aip.org This effect arises from differential solvation of the ground and excited electronic states. For a molecule like this compound, which possesses polar functional groups (carbonyl, carboxyl, and sulfo), solvent polarity is expected to significantly influence its electronic spectra.

The primary electronic transitions in the benzophenone core are the π→π* and n→π* transitions.

π→π transitions:* These are typically high-intensity bands. In polar solvents, these bands may exhibit either a bathochromic (red) or hypsochromic (blue) shift, depending on the change in dipole moment upon excitation.

n→π transitions:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. It is characteristically of low intensity. This band typically undergoes a hypsochromic shift as solvent polarity increases, due to the stabilization of the ground state's non-bonding electrons by hydrogen bonding with protic solvents. nih.govacs.org

Table 3: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound

| Solvent | Polarity | Expected λmax for n→π* Transition | Expected λmax for π→π* Transition |

|---|---|---|---|

| Hexane | Non-polar | Longer wavelength (e.g., ~340 nm) | Shorter wavelength (e.g., ~250 nm) |

| Ethanol | Polar, Protic | Hypsochromic Shift (e.g., ~320 nm) | Bathochromic Shift (e.g., ~260 nm) |

| Acetonitrile (B52724) | Polar, Aprotic | Moderate Hypsochromic Shift | Moderate Bathochromic Shift |

Exploration of Excited-State Processes, including Proton Transfer and Aggregation Phenomena

The photophysical properties of a molecule can be profoundly altered by dynamic processes that occur in the excited state.

Excited-State Intramolecular Proton Transfer (ESIPT): The structure of this compound, with its ortho-carbonyl and carboxylic acid groups, is analogous to molecules known to undergo ESIPT, such as salicylic (B10762653) acid. nih.gov Upon photoexcitation, the acidity of the carboxylic proton and the basicity of the carbonyl oxygen can increase, facilitating a rapid intramolecular proton transfer. pnas.orgnih.govamazonaws.com This process creates a new transient tautomeric species with a distinct electronic structure, which often results in a large Stokes shift (a significant separation between the absorption and emission maxima) and dual fluorescence.

Aggregation Phenomena: In solution, particularly in non-polar solvents, carboxylic acids are known to form hydrogen-bonded dimers. researchgate.net This self-association can also occur in the solid state. Such aggregation can alter the electronic absorption and emission properties compared to the monomeric species. The formation of aggregates can lead to the appearance of new absorption bands or shifts in existing ones and may either quench fluorescence or lead to excimer/exciplex emission at longer wavelengths. The presence of the sulfonic acid group provides an additional site for strong hydrogen bonding, potentially leading to more complex aggregation networks.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

While a specific crystal structure for this compound is not available in the surveyed literature, its solid-state conformation and packing can be inferred by examining a closely related analogue, 2-(4-Chlorobenzoyl)benzoic acid, which lacks the sulfonic acid group. researchgate.net

The crystal structure of 2-(4-Chlorobenzoyl)benzoic acid reveals several key features that are likely to be conserved. The molecule is not planar; there is a significant twist between the two aromatic rings, with a reported dihedral angle of 88.07°. researchgate.net This twisted conformation is a hallmark of benzophenone derivatives.

A dominant feature in the crystal packing of many benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.netnih.gov This robust supramolecular synthon is highly probable in the structure of the title compound as well.

Table 4: Crystallographic Data for the Analogue Compound 2-(4-Chlorobenzoyl)benzoic Acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉ClO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3209 (17) |

| b (Å) | 7.3171 (6) |

| c (Å) | 11.1988 (14) |

| β (°) | 98.467 (10) |

| Volume (ų) | 1241.8 (2) |

| Key Supramolecular Interaction | Centrosymmetric O-H···O hydrogen-bonded dimers |

Computational and Theoretical Investigations into 2 4 Chloro 3 Sulfobenzoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. It is favored for its balance of accuracy and computational efficiency. By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can calculate the optimized molecular geometry of 2-(4-chloro-3-sulfobenzoyl)-benzoic acid. researchgate.netnih.gov

These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. A critical parameter for this molecule is the dihedral angle between the two aromatic rings, which dictates its three-dimensional conformation. Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Illustrative Data: Predicted Ground State Geometrical Parameters using DFT

| Parameter | Description | Predicted Value (Illustrative) |

| Bond Lengths | ||

| C=O (Ketone) | Length of the carbonyl bond in the benzoyl bridge | ~1.22 Å |

| C=O (Carboxyl) | Length of the carbonyl bond in the benzoic acid group | ~1.21 Å |

| O-H (Carboxyl) | Length of the hydroxyl bond in the benzoic acid group | ~0.97 Å |

| C-Cl | Length of the carbon-chlorine bond | ~1.75 Å |

| S=O (Sulfo) | Length of the sulfur-oxygen double bonds | ~1.45 Å |

| S-OH (Sulfo) | Length of the sulfur-hydroxyl bond | ~1.58 Å |

| Dihedral Angle | ||

| Ring-Bridge-Ring | Torsional angle between the two aromatic rings | ~85-90° |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT. These methods are derived directly from first principles without the use of empirical parameters. While computationally more demanding, they are often employed as a benchmark to validate results obtained from DFT calculations. For this compound, high-accuracy ab initio calculations could provide a more precise determination of its stabilization energy, electron correlation effects, and intermolecular interaction potentials, which are critical for understanding its behavior in condensed phases.

To investigate the electronic excited states and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). The results from TD-DFT calculations can be used to simulate the molecule's ultraviolet-visible (UV-Vis) absorption spectrum, providing theoretical predictions of absorption maxima (λmax) that can be compared with experimental measurements. researchgate.net

Illustrative Data: Predicted Electronic Transitions using TD-DFT

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.95 | 0.085 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.21 | 0.150 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.55 | 0.012 | HOMO → LUMO+1 (n→π*) |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility, particularly the rotation around the ketone bridge connecting the two phenyl rings. By simulating the molecule in an explicit solvent environment (e.g., a box of water molecules), researchers can analyze how solvent interactions and hydrogen bonding influence its structure and dynamics. researchgate.netrsc.org These simulations can reveal the most stable conformations in solution and the energy barriers between different rotational states, offering insights into the molecule's behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are valuable for assigning peaks in experimental NMR spectra.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com These calculations help in assigning specific vibrational modes (e.g., C=O stretch, O-H bend, C-Cl stretch) to the absorption bands observed experimentally. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. nih.gov

Illustrative Data: Predicted ¹H NMR Chemical Shifts and Vibrational Frequencies

Table 4.3.1: Predicted ¹H NMR Chemical Shifts (vs. TMS, in ppm)

| Proton | Predicted Chemical Shift (Illustrative) |

|---|---|

| H (Carboxyl) | 13.1 |

| H (Benzoic Ring) | 7.5 - 8.2 |

Table 4.3.2: Selected Predicted Vibrational Frequencies (Scaled)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | O-H stretch (sulfo group) |

| ~3050 | O-H stretch (carboxyl group) |

| ~1700 | C=O stretch (carboxyl) |

| ~1685 | C=O stretch (ketone) |

| ~1590 | C=C aromatic ring stretch |

| ~1180 | S=O asymmetric stretch |

| ~1050 | S=O symmetric stretch |

Analysis of Chemical Reactivity and Reaction Pathways through Theoretical Models

Theoretical models derived from quantum chemical calculations are instrumental in analyzing the chemical reactivity of this compound. Conceptual DFT provides a framework for quantifying reactivity through various descriptors. researchgate.net The energies of the HOMO and LUMO orbitals indicate the molecule's ability to donate and accept electrons, respectively.

Illustrative Data: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Predicted Value (Illustrative) |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -7.2 eV |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 eV |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.85 eV |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.35 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 5.01 eV |

Solvent Polarity and Solvatochromic Studies using Computational Approaches

Computational and theoretical investigations into the solvent polarity and solvatochromic effects on this compound are currently limited in publicly accessible scientific literature. While general computational methods for studying solvatochromism, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) combined with Polarizable Continuum Models (PCM), are well-established for a variety of molecules, specific studies detailing these effects on this compound have not been prominently reported.

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the dissolving solvent is changed. This phenomenon is directly related to the differential solvation of the ground and excited electronic states of the molecule. Computational approaches are invaluable for elucidating the nature of these solute-solvent interactions and predicting the spectral shifts.

In typical computational solvatochromic studies, researchers would employ methods like TD-DFT to calculate the electronic absorption spectra of the molecule in different solvents. The solvents are often modeled implicitly using a PCM, which represents the solvent as a continuous medium with a specific dielectric constant. By calculating the excitation energies in various solvents, a theoretical correlation between the solvent polarity and the absorption maxima can be established.

Furthermore, analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of the solvatochromic shift. For instance, a bathochromic (red) shift with increasing solvent polarity often indicates that the excited state is more polar than the ground state, leading to its greater stabilization by polar solvents. Conversely, a hypsochromic (blue) shift suggests the ground state is more polar.

Although direct research on this compound is not available, the principles of these computational methods would be applicable. Such a study would involve optimizing the ground state geometry of the molecule and then calculating its vertical excitation energies in a series of solvents with varying polarities. The resulting data would allow for the creation of theoretical solvatochromic plots and the calculation of the change in dipole moment upon excitation.

Given the absence of specific research data for this compound, no detailed research findings or data tables can be presented at this time. Further experimental and computational research is required to characterize the solvatochromic behavior of this particular compound.

Analytical Methodologies for the Characterization and Quantification of 2 4 Chloro 3 Sulfobenzoyl Benzoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of 2-(4-chloro-3-sulfobenzoyl)-benzoic acid. The presence of both a sulfonic acid and a carboxylic acid group imparts a high degree of polarity to the molecule, influencing the choice and development of chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A robust reversed-phase HPLC (RP-HPLC) method can be developed for its separation and purity determination.

Method Development Insights:

Drawing from methodologies established for structurally similar compounds, such as 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid and other aromatic carboxylic acids, a suitable RP-HPLC method can be proposed. sielc.comnih.gov The separation is typically achieved on a C8 or C18 stationary phase. The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution is often preferred to effectively separate the main compound from its potential impurities.

A typical mobile phase consists of an aqueous component, often a buffer to control the ionization of the acidic functional groups, and an organic modifier, such as acetonitrile (B52724) or methanol. The use of an acidic buffer, for instance, a phosphate (B84403) buffer with a pH around 2.5 to 5.5, can suppress the ionization of both the carboxylic and sulfonic acid groups, leading to better retention and peak symmetry on a reversed-phase column. researchgate.net

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Stationary Phase | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) researchgate.net |

| Mobile Phase B | Methanol or Acetonitrile sielc.comresearchgate.net |

| Gradient Program | Optimized to separate all related substances |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Column Temperature | 30 - 40 °C |

| Detection | UV at approximately 220-230 nm researchgate.net |

| Injection Volume | 10 - 20 µL |

This method can be validated according to the International Conference on Harmonisation (ICH) guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure its suitability for routine quality control. ekb.eg

Ultra-High-Performance Liquid Chromatography (UPLC) for Enhanced Efficiency

For faster analysis times and improved resolution, Ultra-High-Performance Liquid Chromatography (UPLC) is an advantageous alternative to conventional HPLC. UPLC systems utilize columns with sub-2 µm particles, which results in significantly higher separation efficiency.

Transitioning from HPLC to UPLC:

An established HPLC method for this compound can be transferred to a UPLC system. This transition involves geometric scaling of the method parameters, such as flow rate and injection volume, to the smaller column dimensions. The principle of separation remains the same, but the analysis time can be substantially reduced without compromising the quality of the separation. For instance, methods developed for related compounds have demonstrated a significant reduction in run time when moving from HPLC to UPLC. nih.gov

Typical UPLC Method Parameters:

| Parameter | Condition |

| Stationary Phase | C8 or C18 (e.g., 100 mm x 3.0 mm, 1.8 µm particle size) nih.gov |

| Mobile Phase A | 0.01 M Phosphate buffer (pH 2.5) nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient Program | A rapid gradient to elute all components within a shorter timeframe |

| Flow Rate | Adjusted based on column dimensions (e.g., 0.4 - 0.6 mL/min) |

| Column Temperature | 40 - 50 °C |

| Detection | UV (Diode Array Detector for spectral confirmation) |

| Injection Volume | 1 - 5 µL |

Preparative Chromatography for Compound Isolation and Purification

When high-purity this compound is required for use as a reference standard or for further synthetic steps, preparative chromatography is the method of choice. The principles of analytical HPLC are directly scalable to a preparative scale.

Scaling Up the Separation:

The optimized analytical HPLC method serves as the foundation for the preparative separation. The primary adjustments involve using a larger column with a higher loading capacity and a proportionally increased flow rate. The goal is to maximize the throughput while maintaining the necessary resolution to isolate the target compound from its impurities. The collected fractions containing the purified compound are then typically subjected to a solvent removal process, such as rotary evaporation or lyophilization. The scalability of reversed-phase HPLC methods for related compounds has been noted, indicating the feasibility of this approach for this compound. sielc.com

Coupling Chromatography with Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For highly sensitive and selective detection and quantification of this compound, particularly at low concentrations in complex matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique.

The inherent acidity of the sulfonic and carboxylic acid groups suggests that the compound will readily deprotonate, making it suitable for analysis in negative ion mode electrospray ionization (ESI-). chromforum.org Ion-exchange chromatography coupled with mass spectrometry has also been shown to be effective for the analysis of sulfonated compounds. nih.gov

Development of Charge-Switch Derivatization Approaches for Enhanced Ionization Efficiency

While negative ion mode is generally suitable for acidic compounds, in some instances, enhancing the ionization efficiency can lead to improved sensitivity. Charge-switch derivatization is a strategy that chemically modifies the analyte to introduce a permanently charged or more readily ionizable group.

Derivatization Strategy:

For a compound like this compound, derivatization could target either the carboxylic acid or the sulfonic acid group. A notable approach involves the use of a derivatizing agent that introduces a positive charge, allowing for analysis in the more robust positive ion mode. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) have been successfully used to derivatize carboxylic acids, leading to a significant increase in sensitivity. researchgate.netuow.edu.au

Another potential derivatization agent is 3-(chlorosulfonyl)benzoic acid, which can react with hydroxyl groups. nih.gov While not directly applicable to the acidic protons of the target molecule, this highlights the principle of introducing a charged moiety. The selection of the derivatization strategy would depend on the specific analytical challenge and the desired outcome. The goal of such a derivatization is to improve chromatographic behavior, increase ionization efficiency, and promote selective fragmentation for enhanced detection. nih.gov

Spectrophotometric and Potentiometric Methods for Quantitative Analysis

While chromatographic methods are superior for separation and simultaneous quantification of multiple components, spectrophotometric and potentiometric methods can serve as simpler, more direct techniques for the quantitative analysis of bulk this compound.

Spectrophotometric Analysis:

UV-Vis spectrophotometry can be employed for the quantification of this compound, provided it is the only absorbing species in the sample solution or if the absorption of other components does not interfere at the analytical wavelength. A review of the analysis of chlorthalidone, a related compound, indicates that spectrophotometric methods have been successfully applied for its quantification. ijpsm.com The presence of the substituted benzoyl and benzoic acid chromophores in the target molecule suggests that it will exhibit significant UV absorbance. The method would involve preparing a standard curve of absorbance versus concentration and using it to determine the concentration of the analyte in an unknown sample.

Potentiometric Titration:

Potentiometric titration is a classic and highly accurate method for the quantification of acidic substances. Given the presence of two acidic functional groups (sulfonic acid and carboxylic acid), a potentiometric titration with a strong base, such as sodium hydroxide, can be used. The sulfonic acid group is a strong acid, while the carboxylic acid group is a weaker acid. This difference in acidity may allow for their sequential titration, resulting in two distinct equivalence points on the titration curve. The volume of titrant consumed to reach each equivalence point can be used to quantify the amount of the compound. This technique is valuable for determining the purity of the bulk substance.

Validation of Analytical Methods

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For this compound, this typically involves high-performance liquid chromatography (HPLC) methods, which are validated according to International Council for Harmonisation (ICH) guidelines. The key validation parameters include accuracy, precision, linearity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Accuracy is the measure of the closeness of the experimental value to the true value. It is often determined by performing recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of solutions of this compound at different concentrations.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include the pH of the mobile phase, flow rate, or column temperature.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following tables represent typical data obtained during the validation of an analytical method for this compound.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.75 | 15023 |

| 1.05 | 21055 |

| 1.50 | 30110 |

| 1.80 | 36088 |

| 2.10 | 42150 |

Regression Analysis:

Table 2: Accuracy (Recovery) Study

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |

|---|---|---|---|---|

| 80% | 1.20 | 1.19 | 99.17% | 0.85% |

| 100% | 1.50 | 1.51 | 100.67% | |

| 120% | 1.80 | 1.79 | 99.44% |

Table 3: Precision Study

| Parameter | % RSD |

|---|---|

| Repeatability (n=6) | 0.95% |

| Intermediate Precision (n=6, different day, different analyst) | 1.10% |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.08 |

| Limit of Quantitation (LOQ) | 0.24 |

Role of this compound as a Reference Standard in Quality Control and Pharmacopoeial Compliance

A reference standard is a highly purified compound that is used as a measurement base in analytical tests. This compound serves as a critical reference standard for the quality control of Chlorthalidone. Its availability as a well-characterized material is essential for pharmacopoeial compliance and for ensuring the safety and quality of the final drug product.

This compound is officially recognized by major pharmacopoeias, which underscores its importance in regulatory compliance. pnrjournal.comijarmps.org It is listed as:

British Pharmacopoeia (BP): 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (BP 075). pnrjournal.com

European Pharmacopoeia (EP): Chlortalidone Impurity B. cleanchemlab.comsynzeal.com

United States Pharmacopeia (USP): Chlorthalidone Related Compound A. synzeal.com

In quality control laboratories, the reference standard of this compound is used for several key purposes. synzeal.com It is employed in the identification of the impurity in Chlorthalidone samples by comparing retention times in chromatographic methods. synzeal.com Furthermore, it is essential for the quantification of this impurity, where a calibration curve is generated using the reference standard to determine the concentration of the impurity in the test sample. nih.gov

Advanced Applications and Research Horizons of 2 4 Chloro 3 Sulfobenzoyl Benzoic Acid in Specialized Chemical Domains

Exploration of 2-(4-Chloro-3-sulfobenzoyl)-benzoic Acid as a Precursor or Building Block in Complex Molecule Synthesis.

Currently, there is a notable absence of specific, peer-reviewed research demonstrating the use of this compound as a foundational precursor or building block for the synthesis of more complex molecules. While its chemical structure, featuring carboxylic acid, sulfonic acid, and chloro-substituted benzophenone (B1666685) moieties, theoretically offers multiple reactive sites for organic transformations, its practical application in this area is not well-documented in scientific databases.

The primary role of this compound is as a reference material for the quality control of Chlorthalidone, where its presence as an impurity is monitored. Its utility as a starting material for creating novel chemical entities has not been a significant focus of published research.

Investigations into Supramolecular Assembly and Self-Assembled Systems Involving the Compound.

There is no available scientific literature or patent information to suggest that this compound has been investigated for its potential in supramolecular assembly or the formation of self-assembled systems. The presence of functional groups capable of forming hydrogen bonds and participating in other non-covalent interactions could, in principle, allow this molecule to form ordered supramolecular structures. However, no studies have been published that explore or confirm this potential. Research into its use in areas such as crystal engineering, coordination polymers, or host-guest chemistry is not apparent from the available data.

Role of this compound in Interdisciplinary Chemical Research and Methodological Advancement.

The known role of this compound is confined to the field of pharmaceutical analysis. It serves as a critical reference standard in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the purity assessment of Chlorthalidone. Its availability as a characterized compound aids in the accurate identification and quantification of impurities in pharmaceutical formulations, thereby ensuring the safety and efficacy of the final drug product.

Beyond this specific application, there is no evidence of its use in broader interdisciplinary research, such as in materials science, chemical biology, or as a component in the development of new chemical sensors or analytical methodologies for other fields.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-3-sulfobenzoyl)-benzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves sulfonation and benzoylation steps. For example, sulfonation of 4-chlorobenzoic acid using chlorosulfonic acid under controlled temperature (0–5°C) yields intermediates like 4-chloro-3-sulfobenzoic acid, followed by benzoylation with benzoyl chloride in anhydrous conditions . Optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometry (e.g., molar ratios of 1:1.2 for benzoylation). Purity can be enhanced by recrystallization from ethanol/water mixtures.

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/carbonyl groups (δ 165–170 ppm for COOH, 120–125 ppm for SO2) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 254 nm. Retention time should align with reference standards (e.g., USP pharmacopeia guidelines) .

- Elemental Analysis : Verify %C, %H, %Cl, and %S within ±0.3% of theoretical values (e.g., C14H9ClO5S: C 49.93%, H 2.69%, Cl 10.53%, S 9.52%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound, particularly torsional angles between aromatic rings?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for Cl, S, and O atoms. Torsional angles between benzoyl and sulfophenyl groups can be analyzed using ORTEP-3 for graphical representation .

- Validation : Cross-check with WinGX-calculated Hirshfeld surfaces to identify steric clashes or hydrogen-bonding distortions .

Q. What strategies are effective in resolving contradictions between computational (DFT) predictions and experimental data for the compound’s acidity or solubility?

- Methodological Answer :

- pKa Determination : Compare experimental potentiometric titrations (in 50% DMSO/water) with DFT-calculated partial charges (e.g., using Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.5 pH units suggest solvent effects not captured computationally .

- Solubility Analysis : Use the shake-flask method in buffered solutions (pH 1–7) and correlate with COSMO-RS simulations. Adjust force-field parameters for sulfonyl groups if deviations exceed 10% .

Q. How can metabolic pathways of this compound be mapped using isotope-labeled analogs, and what analytical techniques are critical for detecting sulfonamide-related metabolites?

- Methodological Answer :

- Isotope Labeling : Synthesize 13C-labeled analogs at the benzoic acid moiety via Knudsen carboxylation. Administer in vitro (hepatocyte assays) and track metabolites via LC-HRMS .

- Detection : Use MS/MS fragmentation (e.g., m/z 214 → 176 for sulfonamide cleavage) and compare with reference spectra from databases like METLIN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.